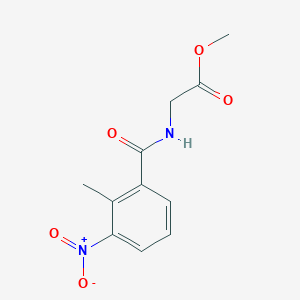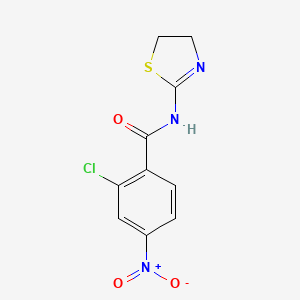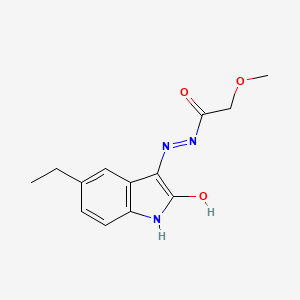![molecular formula C16H16N2O2S B5739977 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a compound with potential therapeutic applications in cancer treatment. DCA has been studied extensively in recent years due to its unique mechanism of action and promising results in preclinical studies.
科学研究应用
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In vivo studies have demonstrated that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit tumor growth and metastasis, and improve survival rates in animal models of various types of cancer, including breast, lung, and brain cancer. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
作用机制
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK), which is overexpressed in many types of cancer. PDK inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme in the process of oxidative phosphorylation, which is the main source of energy production in normal cells. By inhibiting PDK, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can restore the activity of PDH and promote the switch from glycolysis (the main energy production pathway in cancer cells) to oxidative phosphorylation, which can lead to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects in cancer cells and normal cells. In cancer cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In normal cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can improve mitochondrial function, enhance energy production, and reduce oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which can contribute to its anti-cancer activity.
实验室实验的优点和局限性
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages as a research tool for cancer treatment. It has a unique mechanism of action that can target cancer cells selectively, without affecting normal cells. It can also enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations for lab experiments. It has low bioavailability and can be difficult to administer in vivo. It can also have off-target effects on other enzymes and metabolic pathways, which can limit its specificity and efficacy.
未来方向
In N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research could lead to the development of new therapies that can improve outcomes for cancer patients.
合成方法
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a series of chemical reactions, starting with the reaction of 3,4-dimethylaniline with carbon disulfide to form 3,4-dimethylthiosemicarbazide. This compound is then reacted with furfural to form N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in different forms and with different properties.
属性
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-6-13(10-12(11)2)17-16(21)18-15(19)8-7-14-4-3-9-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXBXZNIVETNP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)



![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)



![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
